![molecular formula C36H51BF2N2O B8069969 BODIPY-cholesterol](/img/structure/B8069969.png)
BODIPY-cholesterol
Overview
Description
BODIPY-cholesterol is a useful research compound. Its molecular formula is C36H51BF2N2O and its molecular weight is 576.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
BODIPY-cholesterol probes such as B-Chol and B-P-Chol have been synthesized to study intracellular cholesterol dynamics. These probes differ in the orientation of the BODIPY-groups, which significantly influences their lateral diffusion in the plasma membrane of living cells (Solanko et al., 2013).
BODIPY-cholesterol (BCh2) has been compared with dehydroergosterol (DHE) for imaging sterol trafficking in living cells. BCh2 showed different partitioning in lipid droplets and was suitable for analyzing sterol uptake pathways and inter-organelle sterol flux (Wüstner et al., 2011).
Synthesis and study of cholesterol-containing boron dipyrromethene dyes (BODIPY) have contributed to the understanding of the spectral properties and applications of these analogs (Li & Bittman, 2007).
BODIPY-labeled sphingolipid and cholesterol analogs have been used to study membrane microdomains in cells. This research highlights the behavior of BODIPY-cholesterol in artificial bilayers and cultured cells, and its utility in visualizing membrane domains (Marks et al., 2008).
BODIPY dyes, including cholesterol derivatives, have been characterized for their efficient fluorescence emission, making them useful for tagging biological molecules (Flores-Rizo et al., 2013).
BODIPY-labeled glycosylphosphatidylinositol (GPI) molecules have been synthesized to study the organization of GPI-anchored proteins and cholesterol in plasma membranes (Saikam et al., 2011).
BODIPY-cholesterol conjugates synthesized through Suzuki or Liebeskind–Srogl cross-coupling have been used for cell imaging and studying cholesterol efflux from cells (Liu et al., 2014).
BODIPY-cholesterol has proven effective for analyzing intracellular cholesterol trafficking and uptake, utilizing various fluorescence approaches like fluorescence correlation spectroscopy and electron microscopy (Wüstner et al., 2016).
The use of BODIPY-GM(1) as a fluorescent probe has aided in detecting lipid rafts in living red blood cells, demonstrating the role of cholesterol in raft formation (Mikhalyov & Samsonov, 2011).
BODIPY-cholesterol has been used as a probe to visualize sterol trafficking in living cells and organisms, highlighting its similarity to cholesterol in membrane partitioning and trafficking (Hölttä-Vuori et al., 2008).
A fluorescent sterol assay using BODIPY-cholesterol has been developed for measuring cholesterol efflux, offering a sensitive alternative to traditional methods (Sankaranarayanan et al., 2011).
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21-,27+,28+,30-,31+,32+,35+,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWELDLDWZNRO-ZVEUZXBYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CC[C@@H](C)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51BF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
23-(Dipyrrometheneboron difluoride)-24-norcholesterol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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